![molecular formula C20H24N2O B3856200 3-isopropyl-2,6-diphenyl-4-piperidinone oxime](/img/structure/B3856200.png)
3-isopropyl-2,6-diphenyl-4-piperidinone oxime
Overview
Description
3-Isopropyl-2,6-diphenyl-4-piperidinone oxime is a complex organic compound. The compound has been synthesized and studied for its various properties . The structure of the compound has been assigned using spectral data .
Synthesis Analysis
The compound has been synthesized and the formation of the complex was identified using UV-VIS, FT-IR, 1 HNMR spectra . The intensity of proton signals from NMR indicates the formation of the complex of 3-isopropyl-2,6-diphenylpiperidin-4-oxime (ligand) along with two bonding sites via N1 & N at C4 in the ligand to the metal atom .Molecular Structure Analysis
IR and UV studies reveal that the structure of the complex has distorted octahedral geometry with d 2 sp 3 hybridization . The appearance of a broad peak around 3500cm −1 in the IR spectrum confirms the presence of two OH groups in the complex which must be in an octahedral position .Chemical Reactions Analysis
The compound has been studied for its corrosion inhibition properties. The corrosion inhibition of mild steel in 1 M hydrochloric acid by this compound was studied using chemical weight loss method, electrochemical polarization, and impedance spectroscopy .Physical And Chemical Properties Analysis
The percentage inhibition efficiency (IE) of these compounds increased with an increase of concentration and decreased with an increase of temperature . Impedance measurements revealed the increase of charge transfer resistance with inhibitor concentration .Mechanism of Action
The compound functions through a physical adsorption mechanism obeying Temkin’s isotherm . Polarization studies showed that these compounds act as mixed-type inhibitors . The quantum chemical studies showed that ring nitrogen and phenyl rings are the probable active centers to inhibit corrosion process .
Future Directions
The molecular docking studies were carried out for the synthesized compounds, and this study reveals that the synthesized compounds have significant anticancer, anti-bacterial, anti-fungal, and anti-viral activities . This suggests potential future directions for the application of this compound in medical and pharmaceutical research.
properties
IUPAC Name |
(NE)-N-(2,6-diphenyl-3-propan-2-ylpiperidin-4-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(2)19-18(22-23)13-17(15-9-5-3-6-10-15)21-20(19)16-11-7-4-8-12-16/h3-12,14,17,19-21,23H,13H2,1-2H3/b22-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYIKINYBVURBX-RELWKKBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC(CC1=NO)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C\1C(NC(C/C1=N\O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663290 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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